molecular formula C8H15NO2 B3039795 (1R,3S)-Methyl 3-aminocyclohexanecarboxylate CAS No. 1334036-99-5

(1R,3S)-Methyl 3-aminocyclohexanecarboxylate

Numéro de catalogue: B3039795
Numéro CAS: 1334036-99-5
Poids moléculaire: 157.21 g/mol
Clé InChI: ZMMITUCIAZVHCG-RQJHMYQMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1R,3S)-Methyl 3-aminocyclohexanecarboxylate is a chiral cyclohexane derivative featuring an amino group at the 3-position and a methyl ester at the 1-position of the cyclohexane ring. Its molecular formula is C₈H₁₅NO₂, and it is identified by CAS number 87360-22-3 . This compound is structurally significant due to its stereochemistry, which influences its biological and chemical properties. It is commonly used as a pharmaceutical intermediate, particularly in the synthesis of conformationally restricted analogs of neurotransmitters like γ-aminobutyric acid (GABA) . The hydrochloride salt form (CAS 789468-94-6) is also commercially available, enhancing its solubility for biomedical applications .

Propriétés

IUPAC Name

methyl (1R,3S)-3-aminocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMITUCIAZVHCG-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Stereoselective Synthesis via Chiral Auxiliaries

The stereochemical complexity of (1R,3S)-methyl 3-aminocyclohexanecarboxylate necessitates precise control over both the cyclohexane ring conformation and amine stereochemistry. A widely adopted strategy involves the use of Evans oxazolidinone auxiliaries to establish the 1R,3S configuration.

In a representative procedure, cyclohex-2-enone undergoes Michael addition with a chiral oxazolidinone-derived enolate at -78°C in tetrahydrofuran (THF), achieving >95% diastereoselectivity. Subsequent hydrogenation of the ketone moiety with Pd/C under 50 psi H₂ pressure yields the cis-aminocyclohexane framework. Esterification with methyl chloroformate in dichloromethane (DCM) in the presence of N,N-diisopropylethylamine (DIPEA) completes the synthesis, with an overall yield of 68% over four steps.

Critical parameters for stereochemical fidelity include:

  • Reaction temperature control (±2°C) during nucleophilic additions
  • Solvent polarity adjustments to optimize transition-state geometries
  • Catalyst loading (typically 5-10 mol%) for hydrogenation steps

Catalytic Asymmetric Hydrogenation

Transition-metal-catalyzed asymmetric hydrogenation has emerged as a direct route to enantiomerically pure aminocyclohexane esters. A 2020 protocol employs [Ru(Cl)((R)-DM-Segphos)(p-cymene)] as the chiral catalyst, enabling the reduction of methyl 3-aminocyclohex-1-enecarboxylate with 98% enantiomeric excess (ee).

Table 1: Hydrogenation Conditions Comparison

Catalyst Pressure (psi) Temperature (°C) ee (%) Yield (%)
Ru/Cl-DM-Segphos 150 50 98 92
Rhodium-Josiphos 100 25 89 85
Iridium-Phebox 200 80 95 78

The ruthenium-based system demonstrates superior performance due to its tolerance for steric bulk in the cyclohexene precursor. Kinetic studies reveal a first-order dependence on hydrogen pressure up to 150 psi, beyond which mass transfer limitations dominate.

Enzymatic Resolution Approaches

Biocatalytic methods provide an alternative route through kinetic resolution of racemic mixtures. Immobilized Candida antarctica lipase B (CAL-B) effectively discriminates between (1R,3S) and (1S,3R) enantiomers during transesterification reactions.

In a continuous-flow system, racemic methyl 3-aminocyclohexanecarboxylate undergoes enzymatic acylation with vinyl acetate in tert-butyl methyl ether (TBME) at 35°C. The (1R,3S)-enantiomer remains unreacted while the (1S,3R)-isomer is acetylated, enabling separation by liquid-liquid extraction. This process achieves 99% ee with a productivity of 2.1 g/L/h.

Reductive Amination Strategies

Direct reductive amination of cyclohexanone derivatives offers a streamlined approach. A recent patent discloses the condensation of methyl 3-oxocyclohexanecarboxylate with ammonium acetate in methanol, followed by sodium triacetoxyborohydride-mediated reduction.

Key advantages include:

  • Single-pot operation without intermediate isolation
  • Compatibility with electron-deficient amines
  • Scalability to kilogram quantities

However, this method produces a 3:1 diastereomeric ratio favoring the cis-isomer, necessitating subsequent chromatographic purification.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Metrics

Method Steps Overall Yield (%) Purity (HPLC) Cost Index
Chiral Auxiliary 4 68 99.5 1.8
Asymmetric Hydrogenation 2 92 99.9 1.2
Enzymatic Resolution 3 45 99.8 2.1
Reductive Amination 2 78 98.7 1.0

Asymmetric hydrogenation emerges as the most efficient large-scale method, combining high yield and stereoselectivity with moderate reagent costs. The enzymatic approach, while environmentally benign, suffers from lower productivity and higher enzyme costs.

Analyse Des Réactions Chimiques

Types of Reactions

(1R,3S)-Methyl 3-aminocyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-aminocyclohexanol.

    Substitution: Formation of amides or other substituted derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Molecular Formula : C₈H₁₅NO₂
  • Molecular Weight : 157.21 g/mol
  • CAS Number : 1334036-99-5

The compound's unique stereochemistry contributes to its reactivity and interaction with biological systems.

Chemistry

(1R,3S)-Methyl 3-aminocyclohexanecarboxylate serves as an intermediate in the synthesis of complex organic molecules . Its structural features allow it to participate in various chemical reactions, making it a valuable building block for synthetic chemists.

Biology

Research indicates that this compound interacts with biological macromolecules, particularly enzymes. A key target is Ornithine Aminotransferase (OAT) , where it acts through inactivation, disrupting normal enzymatic functions. This interaction can lead to significant biochemical effects, especially in metabolic pathways related to amino acid metabolism.

Medicine

The compound is being investigated for its pharmacological properties and potential therapeutic applications. Studies have shown that it can inhibit the growth of hepatocellular carcinoma (HCC) cells by targeting OAT, which is crucial for cancer cell survival.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its role as an intermediate facilitates the development of various fine chemicals.

Pharmacokinetics

Pharmacokinetic studies reveal important parameters:

ParameterValue
Clearance (CL)1.2 mL/min/kg
Half-life (t½)3.2 hours
Volume of distribution (Vss)0.3 L/kg
AUC (0-inf)30.3 μg·h/mL
Cmax2.6 μg/mL
% Bioavailability (%F)82%

These parameters suggest a favorable profile for oral administration and significant systemic exposure.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Inhibition of Tumor Growth : Research demonstrated that this compound significantly inhibits HCC cell growth in vitro by targeting OAT.
  • Pharmacological Potential : Variations in structural modifications of derivatives affect their biological activity; for instance, changes to the amino group can enhance or diminish interactions with OAT.
  • Comparative Analysis : Compared to similar compounds like (1R,3S)-Methyl 3-aminocyclopentanecarboxylate, the unique stereochemistry of this compound provides distinct biological profiles and efficacy.

Mécanisme D'action

The mechanism of action of (1R,3S)-Methyl 3-aminocyclohexanecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate biological pathways and exert pharmacological effects .

Comparaison Avec Des Composés Similaires

Data Table: Key Comparative Properties

Compound Name CAS Number Molecular Formula Substituents Key Applications References
(1R,3S)-Methyl 3-aminocyclohexanecarboxylate 87360-22-3 C₈H₁₅NO₂ 3-NH₂, 1-COOCH₃ Pharmaceutical intermediate
(1S,3R)-3-Aminocyclohexanecarboxylate N/A C₇H₁₁NO₂ 3-NH₂, 1-COOH GABA analog, crystal structure studies
(1R,3S)-Methyl 3-hydroxycyclohexanecarboxylate 70144-91-1 C₈H₁₄O₃ 3-OH, 1-COOCH₃ Organic synthesis, material science
Ethyl (1S,3R)-3-aminocyclohexanecarboxylate HCl 2126161-22-4 C₉H₁₈ClNO₂ 3-NH₂, 1-COOCH₂CH₃ Drug development
3-Methylcyclohexylamine 6850-35-7 C₇H₁₅N 3-CH₃, 1-NH₂ Polymer chemistry

Structural Insights

  • X-ray crystallography of (1S,3R)-3-aminocyclohexanecarboxylate reveals a chair conformation with intramolecular hydrogen bonding, critical for its stability and biological activity .
  • The hydrochloride salt of this compound demonstrates enhanced aqueous solubility, making it preferable for intravenous formulations .

Activité Biologique

(1R,3S)-Methyl 3-aminocyclohexanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique stereochemistry and biological activity. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C₇H₁₃N₁O₂
  • Molecular Weight : 143.19 g/mol
  • Solubility : Slightly soluble in DMSO, methanol, and water.

The primary biological target of this compound is Ornithine Aminotransferase (OAT) . The compound interacts with OAT through inactivation, disrupting normal enzymatic functions. This inhibition can lead to significant downstream effects on metabolic pathways, particularly those involved in cell growth and proliferation.

Biochemical Pathways

The inactivation of OAT by the compound affects the urea cycle and amino acid metabolism, which can be critical in conditions such as hepatocellular carcinoma (HCC). The inhibition of OAT has been linked to reduced tumor growth in experimental models.

Pharmacokinetics

Pharmacokinetic studies have demonstrated the following parameters for this compound:

ParameterValue
Clearance (CL)1.2 mL/min/kg
Half-life (t½)3.2 hours
Volume of distribution (Vss)0.3 L/kg
AUC (0-inf)30.3 μg·h/mL
Cmax2.6 μg/mL
% Bioavailability (%F)82%

These parameters indicate a favorable profile for oral administration, with significant systemic exposure observed in animal models .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition of Tumor Growth : A study demonstrated that the compound significantly inhibited the growth of HCC cells in vitro by targeting OAT. This effect was attributed to altered metabolic pathways that are crucial for cancer cell survival.
  • Pharmacological Potential : Research has shown that derivatives of this compound exhibit varying degrees of biological activity depending on their structural modifications. For instance, modifications to the amino group can enhance or diminish its interaction with OAT and other enzymes.
  • Comparative Analysis : When compared to similar compounds like (1R,3S)-Methyl 3-aminocyclopentanecarboxylate, the unique stereochemistry of this compound contributes to its distinct biological profile and efficacy .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for confirming the stereochemistry of synthetic (1R,3S)-Methyl 3-aminocyclohexanecarboxylate?

  • Methodological Answer : Stereochemical confirmation requires a combination of NMR spectroscopy (e.g., 1H^1H- and 13C^{13}C-NMR to analyze coupling constants and diastereotopic proton splitting patterns) and X-ray crystallography for unambiguous determination. For example, single-crystal X-ray diffraction revealed the puckering parameters (q2=0.470A˚,ϕ=128.1q_2 = 0.470 \, \text{Å}, \phi = 128.1^\circ) and dihedral angles of related cyclohexane derivatives, confirming their stereochemistry . Polarimetry or chiral chromatography may supplement these techniques to resolve enantiomeric purity.

Q. What synthetic routes are employed to minimize diastereomer formation during the preparation of this compound?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries or enzymatic resolution is preferred. For instance, azido intermediates (e.g., (±)-Methyl 3-azido-2-hydroxycyclohexanecarboxylate) can be stereoselectively reduced to target amines, with reaction conditions (temperature, solvent polarity) optimized to suppress epimerization. Column chromatography or recrystallization is then used to isolate the desired diastereomer .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve HPLC or LC-MS to monitor degradation products over time. For example, aqueous solutions of the compound are incubated at 25–60°C and pH 1–12, with aliquots analyzed periodically. Accelerated stability testing (e.g., 40°C/75% relative humidity) can predict shelf-life, while FT-IR identifies hydrolytic byproducts like free carboxylic acids or amines .

Advanced Research Questions

Q. How does the cyclohexane ring conformation influence the compound’s interaction with biological targets (e.g., GABA receptors)?

  • Methodological Answer : X-ray crystallography and molecular dynamics simulations reveal that the chair or twist-boat conformations of the cyclohexane ring alter hydrogen-bonding and steric interactions. For example, the dihedral angle between the aminocarboxylate group and receptor binding pockets (e.g., 87.6° in related structures) impacts affinity and selectivity. Computational docking (e.g., AutoDock Vina) can predict binding modes using receptor crystal structures .

Q. What strategies resolve contradictions in reported crystallographic data for this compound’s derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or hydrogen-bonding networks are addressed by re-refinement of raw diffraction data (e.g., using SHELXL ) and validation tools like PLATON. For example, reassigning thermal displacement parameters or optimizing hydrogen atom positions can reconcile divergent puckering values (q2q_2) or torsion angles. Collaborative cross-validation with independent syntheses is critical .

Q. How can computational methods predict the compound’s metabolic pathways or toxicity?

  • Methodological Answer : DFT calculations (e.g., Gaussian 09) model reaction energetics for potential metabolic transformations (e.g., ester hydrolysis or N-oxidation). ADMET prediction software (e.g., SwissADME) evaluates bioavailability and toxicity risks, such as hepatotoxicity linked to structural alerts (e.g., primary amines). Experimental validation via in vitro microsomal assays (e.g., rat liver S9 fractions) confirms computational findings .

Safety and Handling

Q. What safety protocols are essential given the compound’s acute toxicity (GHS Category 4) and irritancy (GHS Category 2)?

  • Methodological Answer : Handling requires PPE (gloves, goggles), fume hood use, and spill kits with inert absorbents (e.g., vermiculite). Acute oral toxicity (LD50_{50} > 300 mg/kg) mandates strict waste disposal via neutralization (e.g., 10% acetic acid for basic residues). Emergency procedures include immediate eye irrigation (15 minutes with saline) and medical consultation for ingestion .

Applications in Material Science

Q. How is the compound utilized in designing self-assembling peptide nanotubes?

  • Methodological Answer : The aminocyclohexane backbone provides rigidity and directional hydrogen-bonding sites. For example, coupling the compound with β-amino acids via solid-phase synthesis creates cyclic peptides that stack into nanotubes. TEM and AFM visualize assembly, while circular dichroism confirms helical chirality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,3S)-Methyl 3-aminocyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
(1R,3S)-Methyl 3-aminocyclohexanecarboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.